

Vibralactone B: A Covalent Hammer Targeting the ClpP Protease Core

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Compound of Interest

Compound Name: Vibralactone B

Cat. No.: B593315

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vibralactone B, a naturally occurring β -lactone, has emerged as a potent covalent inhibitor of the caseinolytic protease (ClpP), a highly conserved serine protease crucial for bacterial virulence and proteostasis. This technical guide provides an in-depth analysis of **Vibralactone B**'s mechanism of action, its unique targeting of ClpP isoforms, and the experimental methodologies used to characterize this interaction. Detailed protocols for key assays, quantitative data summaries, and visualizations of the underlying biological and experimental frameworks are presented to facilitate further research and drug development efforts targeting ClpP.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. The ClpP protease represents a compelling target due to its central role in bacterial physiology, including protein quality control, stress response, and the regulation of virulence factor expression.^{[1][2][3]} Inhibition of ClpP can lead to the accumulation of misfolded proteins and dysregulation of virulence, ultimately attenuating the pathogen's ability to cause disease.^[1]

Vibralactone B, a terpenoid natural product isolated from the basidiomycete fungus *Boreostereum vibrans*, has garnered significant attention for its potent biological activities.^[4] Structurally, it features a strained β -lactone ring, a reactive electrophilic moiety that enables

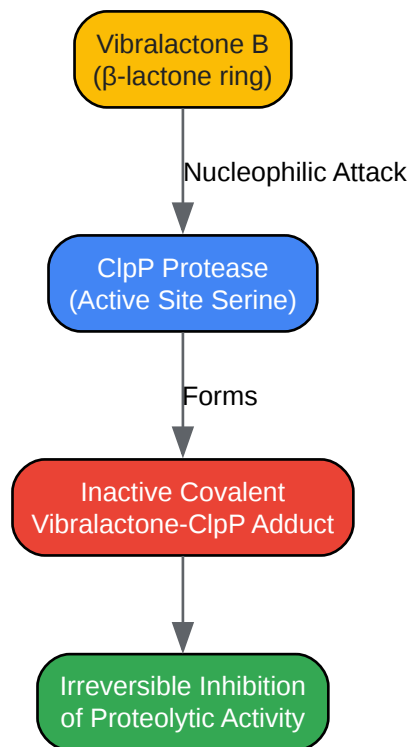
covalent modification of nucleophilic residues in enzyme active sites.^[5] This guide focuses on the specific interaction between **Vibralactone B** and the ClpP protease, particularly in the foodborne pathogen *Listeria monocytogenes*.

Mechanism of Covalent Inhibition

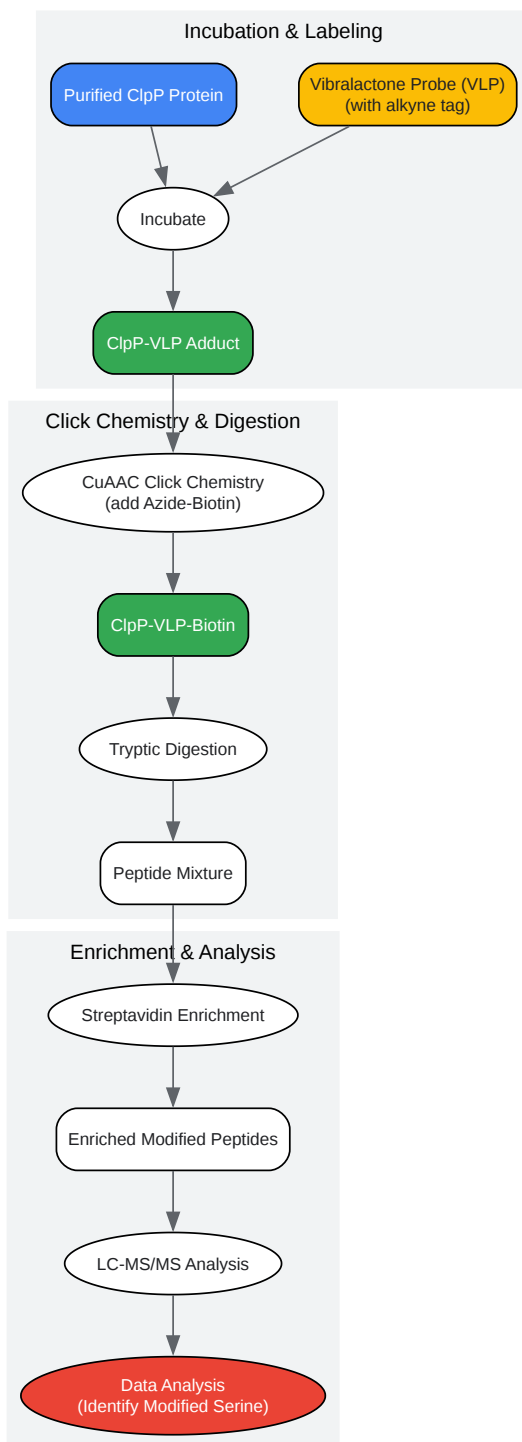
Vibralactone B acts as a suicide inhibitor of ClpP. The electrophilic β -lactone ring is susceptible to nucleophilic attack by the catalytic serine residue within the ClpP active site. This reaction results in the formation of a stable, covalent acyl-enzyme intermediate, thereby irreversibly inactivating the protease.^{[6][7]}

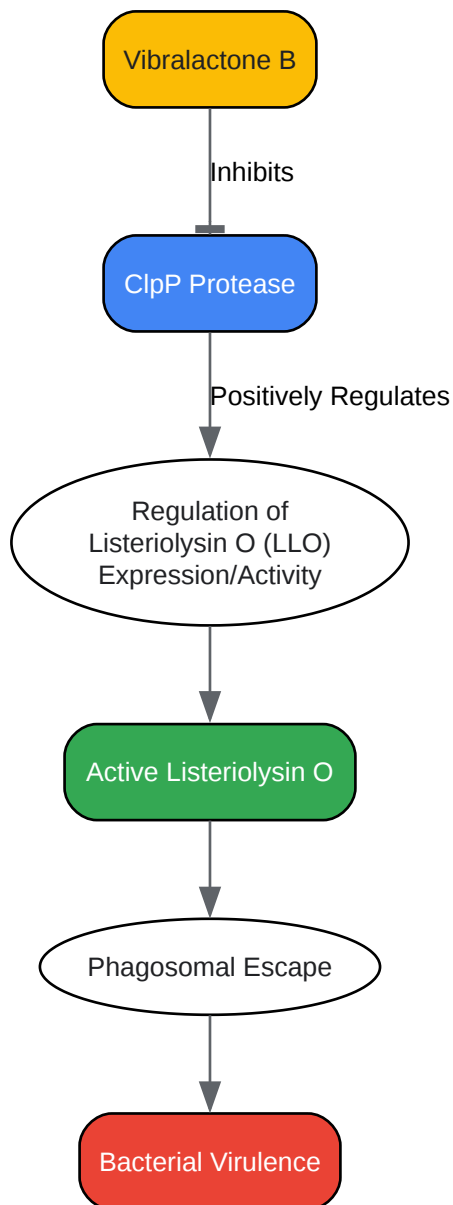
A unique characteristic of **Vibralactone B** is its ability to inhibit both ClpP1 and ClpP2 isoforms in *Listeria monocytogenes*.^{[4][8]} This is in contrast to many other β -lactone-based inhibitors that show selectivity for only one isoform. This broader specificity makes **Vibralactone B** a valuable tool for studying the coordinated function of the ClpP1/2 heterocomplex.^{[7][8]}

Mechanism of Covalent Inhibition of ClpP by Vibralactone B



Experimental Workflow for Covalent Inhibitor Identification



Effect of Vibralactone B on *L. monocytogenes* Virulence

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